5-(2-Methoxyphenyl)-5-oxovaleronitrile

Description

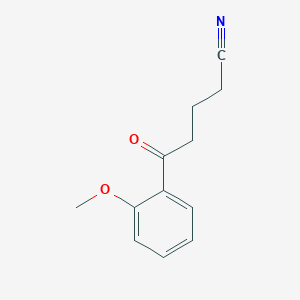

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWUGWNEDSRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645186 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-49-7 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 2 Methoxyphenyl 5 Oxovaleronitrile

Mechanistic Principles of Reactivity

The reactivity of 5-(2-methoxyphenyl)-5-oxovaleronitrile is fundamentally governed by the electronic properties of its constituent functional groups and their spatial arrangement. Electron flow during its reactions is influenced by the polarization of the ketone and nitrile groups, as well as the electron-donating nature of the methoxy (B1213986) group on the aromatic ring.

Electron Flow and Reaction Intermediates

The carbonyl carbon of the ketone and the carbon atom of the nitrile group are both electrophilic centers due to the polarization of the C=O and C≡N bonds, respectively. libretexts.orgopenstax.org Resonance structures can be drawn that place a partial positive charge on these carbon atoms, making them susceptible to nucleophilic attack. libretexts.org Nucleophilic addition to the nitrile carbon results in the formation of an intermediate imine anion. libretexts.orgopenstax.org

The aromatic ring, activated by the electron-donating methoxy group, is nucleophilic and prone to electrophilic attack. The methoxy group directs incoming electrophiles primarily to the ortho and para positions.

Common reaction intermediates in the transformations of this compound include:

Enolates: Formation of an enolate by deprotonation of the α-carbon to the ketone can initiate various reactions.

Iminium ions: Protonation of the nitrogen atom of the nitrile group can lead to the formation of reactive iminium ions. pressbooks.pub

Carbocation intermediates: In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene (B151609) ring forms a resonance-stabilized carbocation intermediate.

Kinetic and Thermodynamic Considerations

Many reactions of this compound can potentially yield multiple products, the distribution of which is governed by kinetic and thermodynamic control. mdpi.comnih.gov

Kinetic Control: At lower reaction temperatures, the major product is often the one that is formed fastest, proceeding through the lowest energy transition state. chromatographyonline.com This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, where reactions are reversible, the product distribution is determined by the relative stabilities of the products. chromatographyonline.com The most stable product, the thermodynamic product, will be the major isomer at equilibrium. nih.gov

The choice of reaction conditions, such as temperature, reaction time, and the nature of the catalyst, can be strategically employed to favor the formation of either the kinetic or the thermodynamic product. mdpi.com

Transformations Involving the Ketone Moiety

The ketone functional group in this compound is a primary site for various chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols after acidic workup.

Table 1: Selected Transformations of the Ketone Moiety

| Reagent(s) | Product Type |

| NaBH₄ or LiAlH₄ | Secondary alcohol |

| R-MgBr, then H₃O⁺ | Tertiary alcohol |

Reactions at the Nitrile Functional Group

The nitrile group offers a versatile handle for further synthetic modifications.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.orgpressbooks.pub This reaction typically proceeds through an amide intermediate. libretexts.orgpressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orgyoutube.com

Table 2: Selected Reactions of the Nitrile Functional Group

| Reagent(s) | Product Type |

| H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic acid |

| 1. LiAlH₄, 2. H₂O | Primary amine |

| 1. R-MgBr, 2. H₂O | Ketone |

Aromatic Ring Derivatization

The 2-methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the 5-oxovaleronitrile substituent is a deactivating, meta-directing group. The outcome of an electrophilic substitution will depend on the interplay of these directing effects and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating effect of the keto-alkyl chain may hinder these reactions. Derivatization with benzoyl chloride can be used to modify the molecule. chromatographyonline.com

Rearrangements and Cyclization Pathways

The bifunctional nature of this compound allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

One important pathway is the intramolecular cyclization involving the ketone and nitrile moieties. For instance, under basic conditions, deprotonation of the carbon α to the nitrile can be followed by a nucleophilic attack on the carbonyl carbon. This type of reaction is a variation of the Thorpe-Ziegler cyclization, which is typically seen with dinitriles but can be adapted for ketonitriles. openstax.org

Another possibility is the acid-catalyzed cyclization where the ketone oxygen attacks the protonated nitrile, which can lead to the formation of furan (B31954) derivatives.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification

Structural modifications are guided by the goal of altering the compound's physicochemical properties, reactivity, and potential biological activity in a controlled manner. Key areas for modification include the aromatic ring, the aliphatic backbone, and the formation of new ring systems.

The 2-methoxyphenyl group is a primary site for structural alteration. The nature, position, and number of substituents on this aromatic ring can profoundly influence the molecule's electronic properties and reactivity. The existing methoxy (B1213986) group (–OCH₃) is an electron-donating group (EDG) and a strong activating group for electrophilic aromatic substitution. nih.gov It directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the intermediate carbocation through resonance.

When designing derivatives, the introduction of various substituents can modulate the reactivity of the ring. The impact of different functional groups is summarized in the table below.

Electron-Donating Groups (EDGs): Substituents like hydroxyl (–OH), amino (–NH₂), and alkyl groups enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. acs.org These groups generally increase the rate of reaction compared to the unsubstituted benzene (B151609) ring and maintain the ortho-, para- directing effect.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂), cyano (–CN), and carbonyls (–COR) decrease the ring's electron density, deactivating it towards electrophilic substitution. nih.gov These substituents slow the reaction rate and direct incoming electrophiles to the meta position. Halogens (F, Cl, Br, I) are an exception; they are deactivating due to their inductive effect but are ortho-, para- directing because of their ability to donate a lone pair of electrons through resonance.

The interplay of these electronic effects is crucial for planning synthetic routes. For instance, Friedel-Crafts acylation or nitration of the parent compound would be expected to occur at positions 4 and 6, para and ortho to the activating methoxy group, respectively. Introducing a deactivating group would require harsher reaction conditions and would yield meta-substituted products relative to the new substituent. acs.org

| Substituent Group | Electronic Effect | Impact on Reactivity (Electrophilic Substitution) | Directing Effect |

|---|---|---|---|

| -OCH₃, -OH, -NH₂ | Strongly Electron-Donating | Strongly Activating | Ortho, Para |

| -CH₃, -R (Alkyl) | Weakly Electron-Donating | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly Deactivating | Ortho, Para |

| -CHO, -COR, -CO₂H | Moderately Electron-Withdrawing | Moderately Deactivating | Meta |

| -CN, -SO₃H, -NO₂ | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

The 5-oxovaleronitrile aliphatic chain contains two key functional groups—a ketone and a nitrile—that are amenable to a wide range of chemical transformations. Modifications to this chain can alter the molecule's polarity, flexibility, and ability to participate in hydrogen bonding.

The ketone carbonyl group can undergo:

Reduction: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone can be converted to a secondary alcohol, yielding 5-hydroxy-5-(2-methoxyphenyl)valeronitrile. This introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols and introduce new carbon-carbon bonds.

The nitrile group can be modified through:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (5-(2-methoxyphenyl)-5-oxopentanoic acid) or a primary amide (5-(2-methoxyphenyl)-5-oxovaleramide), respectively. These transformations significantly alter the polarity and chemical nature of the side chain.

Reduction: Catalytic hydrogenation or reduction with LiAlH₄ can transform the nitrile into a primary amine (6-amino-6-(2-methoxyphenyl)hexan-2-one), introducing a basic center into the molecule.

Alkylation: The α-carbon adjacent to the nitrile group is acidic and can be deprotonated by a suitable base. The resulting carbanion can react with electrophiles, such as alkyl halides, in α-alkylation reactions to introduce substituents at this position. nih.gov

These transformations allow for the systematic modification of the aliphatic chain, providing a means to fine-tune the molecule's properties.

| Functional Group | Type of Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | Nucleophilic Addition | R-MgBr, R-Li | Tertiary Alcohol |

| Nitrile | Acid/Base Hydrolysis | H₃O⁺ / OH⁻ | Carboxylic Acid / Amide |

| Nitrile | Reduction | H₂/Catalyst, LiAlH₄ | Primary Amine |

| α-Carbon to Nitrile | Alkylation | 1. Base (e.g., LDA) 2. R-X | Substituted α-Carbon |

The presence of both a ketone and a nitrile group within the same aliphatic chain makes 5-(2-methoxyphenyl)-5-oxovaleronitrile an excellent precursor for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions. nih.gov Such transformations can lead to the formation of diverse and complex molecular architectures.

Pyridine and Pyridone Derivatives: γ-Ketonitriles are known to be versatile building blocks for pyridines. For instance, they can undergo condensation reactions with various reagents to form substituted pyridines or pyridones. Cyclization of β-ketonitriles with ketones in the presence of polyphosphoric acid is a known method to form substituted 2-pyridones, a strategy that can be adapted for γ-ketonitriles. acs.org

Pyrimidine (B1678525) Derivatives: A copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general route to pyrimidine synthesis. organic-chemistry.org This methodology could be applied to derivatives of this compound to construct pyrimidine rings.

Oxadiazole and Isoxazoline Systems: The methoxyphenyl moiety itself can be part of precursors for heterocyclic synthesis. For example, derivatives of 2-methoxybenzoic acid can be converted into hydrazides and subsequently cyclized to form 1,3,4-oxadiazoles. rsc.org Similarly, related methoxyphenyl chalcones can undergo cycloaddition with hydroxylamine (B1172632) to yield isoxazolines.

Fused Polycyclic Systems: Through multi-step sequences, the core structure can be elaborated into more complex, condensed heterocyclic systems. Palladium-catalyzed intramolecular C-H activation has been used to synthesize polycyclic skeletons such as pyrido[2′,1′:2,3]imidazo[5,4-c]quinolin-6(5H)-ones from suitable precursors. nih.gov

| Starting Functionalities | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Ketone, Nitrile | Condensation/Cyclization | Pyridine, Pyridone |

| Ketone, Nitrile | Copper-Catalyzed Cyclization | Pyrimidine |

| Carboxylic Acid Derivative | Dehydration/Cyclization with Hydrazide | 1,3,4-Oxadiazole |

| α,β-Unsaturated Ketone Derivative | Cycloaddition with Hydroxylamine | Isoxazoline |

| Amide and Aryl Halide Precursors | Pd-Catalyzed Intramolecular Arylation | Fused Quinolones |

Methodologies for Library Synthesis

To efficiently explore the chemical space around this compound, high-throughput synthesis methodologies are employed to generate libraries of related analogues. Both solid-phase and solution-phase parallel synthesis are powerful strategies for this purpose.

Solid-Phase Synthesis: In solid-phase synthesis, the core molecule is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin. This technique is highly amenable to automation and the creation of large, diverse libraries.

A potential strategy for this compound derivatives could involve:

Immobilization: A suitably functionalized precursor, such as 4-hydroxy-2-methoxybenzaldehyde, could be attached to a resin (e.g., Wang or Rink amide resin).

Chain Elaboration: The aliphatic keto-nitrile chain could be constructed on the solid support through a series of reactions.

Diversification: The aromatic ring or the aliphatic chain could be modified using a variety of building blocks in a parallel format. For example, if an amino group is present on the ring, a diverse set of acyl chlorides or sulfonyl chlorides could be used for amidation.

Cleavage: The final products are cleaved from the resin, purified, and characterized.

Solution-Phase Parallel Synthesis: This approach involves conducting multiple reactions simultaneously in the wells of a microtiter plate. While purification can be more challenging than in solid-phase synthesis, it avoids the need for linker chemistry and allows for a broader range of reaction conditions.

Palladium-mediated cross-coupling reactions are particularly well-suited for solution-phase library synthesis. nih.gov For example, a derivative of the parent compound containing a halogen on the aromatic ring (e.g., 5-(5-bromo-2-methoxyphenyl)-5-oxovaleronitrile) could be reacted with a library of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination) to rapidly generate a large number of analogues with diverse substituents on the aromatic ring. Purification can be streamlined using techniques like solid-phase extraction (SPE) or automated flash chromatography.

These library synthesis methodologies enable the rapid generation of hundreds or thousands of compounds, facilitating systematic exploration of structure-activity relationships for various applications.

Mechanistic Elucidation and Advanced Analytical Techniques

Spectroscopic Methods for Reaction Pathway Analysis

The structural elucidation of 5-(2-Methoxyphenyl)-5-oxovaleronitrile and the analysis of its formation pathway rely heavily on a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information about the functional groups and the chemical environment of atoms within the molecule.

Infrared (IR) Spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The formation of this compound would be confirmed by the appearance of characteristic absorption bands. The aromatic ketone gives a strong carbonyl (C=O) stretching absorption, typically found at a lower wavenumber due to conjugation with the phenyl ring. oregonstate.edupressbooks.pub The nitrile group (C≡N) presents a sharp, medium-intensity peak in a distinct region of the spectrum where few other functional groups absorb. fiveable.mequimicaorganica.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2200 - 2260 | Confirms the presence of the nitrile moiety. fiveable.me |

| C=O (Aromatic Ketone) | Stretching | 1680 - 1700 | Indicates the presence of the conjugated ketone group. pressbooks.pub |

| C=C (Aromatic) | Stretching | 1580 - 1610 | Evidence of the methoxyphenyl ring structure. |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 | Characteristic of the methoxy (B1213986) group attached to the aromatic ring. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Confirms the aromatic system. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Represents the valeronitrile (B87234) backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a more detailed structural map.

¹H NMR reveals the number of different types of protons and their neighboring environments. Protons on the aromatic ring would appear in the downfield region (typically 6.8-7.8 ppm), with specific splitting patterns determined by their substitution. The protons on the aliphatic chain (the valeronitrile backbone) would resonate further upfield, with their chemical shifts influenced by the proximity to the electron-withdrawing ketone and nitrile groups. openochem.org Protons alpha to the carbonyl group are characteristically deshielded, appearing around 2.1–2.6 ppm. openochem.org The methoxy group protons would give a sharp singlet around 3.8-4.0 ppm.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield (190-220 ppm). openochem.orglibretexts.org The nitrile carbon has a characteristic resonance in the 110-125 ppm range. fiveable.me Carbons of the aromatic ring and the aliphatic chain would have distinct signals, allowing for a complete assignment of the carbon skeleton.

| Nucleus | Structural Moiety | Hypothetical Chemical Shift (ppm) | Key Diagnostic Feature |

|---|---|---|---|

| ¹³C | C=O (Ketone) | ~195 - 205 | Most downfield signal, confirming the ketone. libretexts.org |

| ¹³C | C≡N (Nitrile) | ~115 - 125 | Characteristic signal for the nitrile carbon. fiveable.me |

| ¹³C | Aromatic Carbons | ~110 - 160 | Multiple signals indicating the substituted phenyl ring. |

| ¹³C | -OCH₃ (Methoxy) | ~55 - 60 | Signal for the methoxy carbon. |

| ¹H | Aromatic Protons | ~6.8 - 7.8 | Complex splitting patterns in the aromatic region. |

| ¹H | -OCH₃ (Methoxy) | ~3.9 | Sharp singlet, integrating to 3 protons. |

| ¹H | -CH₂- (alpha to C=O) | ~3.0 - 3.2 | Triplet signal deshielded by the ketone. |

| ¹H | -CH₂- (alpha to C≡N) | ~2.5 - 2.7 | Triplet signal deshielded by the nitrile. |

In Situ Monitoring of Reaction Progress

To gain a deeper understanding of reaction kinetics, identify the formation of transient intermediates, and optimize process conditions, in situ monitoring techniques are employed. spectroscopyonline.com These methods analyze the reaction mixture directly as the transformation occurs, without the need for sample extraction.

For the synthesis of this compound, Fourier Transform Infrared (FT-IR) spectroscopy , often using an attenuated total reflectance (ATR) probe, is a highly effective tool. An FT-IR probe inserted directly into the reaction vessel can continuously collect spectra. The progress of the reaction can be tracked by observing the decrease in the intensity of absorption bands corresponding to the reactants and the simultaneous increase in the intensity of bands characteristic of the product, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile. fiveable.me This real-time data allows for the precise determination of the reaction endpoint and can reveal if the reaction stalls or proceeds through an unexpected pathway.

Process NMR spectroscopy is another powerful, albeit less common, in situ technique. nih.gov By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain time-resolved spectra. This would allow for the quantitative tracking of reactant consumption and product formation by integrating the respective proton signals. nih.gov This method is particularly valuable for complex reactions where multiple species are present simultaneously.

Isolation and Characterization of Reactive Intermediates

The synthesis of this compound, likely proceeding through a pathway such as a Michael addition, would involve the formation of highly reactive intermediates. wikipedia.orgbyjus.com These species, such as enolates or other carbanions, are typically short-lived and exist in low concentrations, making their isolation and characterization challenging. researchgate.netnih.gov

A plausible synthetic route could involve the conjugate addition of a nitrile-stabilized carbanion (a Michael donor) to an α,β-unsaturated ketone precursor. byjus.com In this scenario, the key reactive intermediate would be a resonance-stabilized enolate. algoreducation.comwikipedia.org

Challenges in Isolation:

High Reactivity: Enolates are strong nucleophiles and bases, readily reacting with any available electrophiles or proton sources in the reaction mixture. nih.gov

Instability: They are often thermally unstable and sensitive to air and moisture.

Characterization Techniques:

Low-Temperature Spectroscopy: By running the reaction at very low temperatures (e.g., -78 °C), the lifetime of reactive intermediates can be extended, sometimes sufficiently to allow for their detection by low-temperature NMR spectroscopy. researchgate.net The formation of an enolate could be evidenced by the disappearance of the α-proton signal in ¹H NMR and characteristic shifts in the ¹³C NMR spectrum, reflecting the delocalization of the negative charge. fiveable.me

Trapping Experiments: A common strategy involves adding a specific reagent (a "trapping agent") to the reaction mixture to intercept the intermediate and convert it into a stable, isolable compound. For example, an enolate intermediate can be trapped by adding a silyl (B83357) halide (like trimethylsilyl (B98337) chloride) to form a stable silyl enol ether. This stable derivative can then be isolated and fully characterized using standard spectroscopic methods, providing indirect but compelling evidence for the structure of the original intermediate.

| Potential Intermediate | Key Structural Feature | Spectroscopic Evidence for Characterization | Method |

|---|---|---|---|

| Enolate Anion | Delocalized negative charge over O, Cα, and Cγ | - Shift of C=O stretch to lower frequency in IR.

| Low-Temperature Spectroscopy (e.g., NMR, IR) |

| Silyl Enol Ether (Trapped Intermediate) | C=C double bond with -OSiR₃ group | - Absence of C=O stretch in IR.

| Isolation and analysis after a trapping experiment. |

Theoretical and Computational Chemistry of 5 2 Methoxyphenyl 5 Oxovaleronitrile

Quantum Chemical Approaches to Reactivity and Selectivity

Quantum chemical methods are fundamental to understanding the electronic structure of molecules and, consequently, their reactivity. By solving approximations of the Schrödinger equation, these approaches provide detailed information about molecular orbitals and energy landscapes of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. wikipedia.orgucsb.edu Developed by Kenichi Fukui, this theory posits that the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.eduresearchgate.net

To illustrate the application of FMO theory, a hypothetical data table for 5-(2-Methoxyphenyl)-5-oxovaleronitrile is presented below. Such a table would be generated from quantum chemical calculations.

| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO+1 | -0.5 | C-H (aliphatic chain), C=C (aromatic) |

| LUMO | -1.8 | C=O (carbonyl), C≡N (nitrile) |

| HOMO | -6.2 | O-CH3 (methoxy), C=C (aromatic) |

| HOMO-1 | -6.8 | C=C (aromatic), C-C (aliphatic chain) |

Hypothetical data for illustrative purposes.

In this hypothetical scenario, the LUMO's localization on the carbonyl and nitrile groups suggests these are the primary sites for nucleophilic attack. The HOMO's distribution on the methoxy-substituted ring indicates its role as the principal nucleophilic region of the molecule in reactions with electrophiles.

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the mechanisms of chemical reactions. dntb.gov.uarsc.org DFT calculations can elucidate detailed reaction pathways, identify transition states, and determine activation energies, providing a comprehensive understanding of how a reaction proceeds. dntb.gov.ua

For reactions involving this compound, DFT could be employed to study various transformations, such as its synthesis or subsequent reactions involving its functional groups. For instance, in a Michael addition reaction, DFT could model the approach of a nucleophile to the molecule, map the potential energy surface of the reaction, and identify the transition state structure. mdpi.com This would allow for a comparison of different possible reaction pathways and a prediction of the most favorable one based on the calculated activation energies.

Below is an illustrative data table representing the kind of information that would be obtained from a DFT study of a hypothetical reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +15.2 | Nucleophilic attack on the carbonyl carbon |

| Intermediate 1 | -5.7 | Tetrahedral intermediate |

| Transition State 2 (TS2) | +12.8 | Proton transfer |

| Products | -20.1 | Final addition product |

Hypothetical data for illustrative purposes.

This hypothetical data suggests that the reaction is exothermic and proceeds through a two-step mechanism with the first step being rate-determining due to the higher activation energy of TS1.

Molecular Dynamics Simulations in Reaction Environment Studies

While quantum chemical methods provide detailed electronic information, they are often performed on isolated molecules in the gas phase. Molecular Dynamics (MD) simulations bridge this gap by modeling the behavior of molecules in a condensed phase, such as in a solvent, providing insights into the role of the reaction environment. rsc.orgchemrxiv.orgnih.gov MD simulations track the positions and velocities of atoms over time, offering a dynamic picture of molecular interactions. researchgate.net

For this compound, MD simulations could be used to study its solvation structure, conformational preferences, and interactions with other reactants or catalysts in a solution. rsc.org For example, an MD simulation could reveal how solvent molecules arrange themselves around the polar and nonpolar regions of the molecule, which can influence its reactivity. researchgate.net Furthermore, by combining MD with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, one can study a reaction in its full environmental context with high accuracy. chemrxiv.org

Prediction of Reaction Outcomes and Stereochemical Preferences

A significant goal of computational chemistry is the accurate prediction of reaction outcomes, including regioselectivity and stereoselectivity. acs.orgrsc.orgrsc.org For a molecule like this compound, which has multiple reactive sites, predicting the regioselectivity of a reaction is crucial. Computational tools can calculate the relative energies of different possible products and the activation barriers leading to them, thereby predicting the major product. rsc.org

In terms of stereochemistry, if a reaction involving this compound creates a new stereocenter, computational methods can be used to predict the stereochemical preference. acs.org By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict which isomer will be formed in excess. acs.org This is particularly important in asymmetric catalysis, where understanding the interactions between the substrate, catalyst, and reagents at the transition state is key to designing more efficient and selective catalysts. mdpi.com

Synthetic Applications in Complex Molecule Construction

Role as Versatile Synthetic Intermediates

Information regarding the utility of 5-(2-Methoxyphenyl)-5-oxovaleronitrile as a versatile building block in organic synthesis is not available. There are no documented examples of its conversion into various functional groups or its use in the assembly of diverse molecular frameworks.

Integration into Cascade and Multi-component Reactions

There is no scientific literature describing the participation of this compound in cascade or multi-component reactions. Such reactions, which involve a sequence of intramolecular transformations or the one-pot combination of three or more reactants, respectively, have not been reported with this specific compound.

Precursor for Advanced Organic Materials

The potential of this compound as a monomer or key component in the synthesis of polymers, functional dyes, or other advanced organic materials has not been explored in the available research.

Construction of Biologically Relevant Scaffolds

While the synthesis of biologically active molecules is a major focus of chemical research, there are no published studies that utilize this compound as a starting material or intermediate for the construction of known biologically relevant scaffolds such as heterocycles or natural product analogues.

Due to the absence of specific data for "this compound" in the scientific literature, the generation of an article that is both thorough and scientifically accurate, as per the user's instructions, cannot be fulfilled at this time. Further research and publication on the chemical reactivity and applications of this specific compound are required.

Emerging Trends and Future Research Directions in the Synthesis of 5 2 Methoxyphenyl 5 Oxovaleronitrile

The synthesis of complex molecules such as 5-(2-Methoxyphenyl)-5-oxovaleronitrile is continually evolving, driven by the need for more efficient, sustainable, and cost-effective manufacturing processes. Current research is focused on integrating cutting-edge technologies and methodologies to overcome the limitations of traditional synthetic routes. These emerging trends are poised to redefine the landscape of chemical synthesis, offering greener, faster, and more intelligent approaches to producing valuable chemical compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Methoxyphenyl)-5-oxovaleronitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of nitrile-containing compounds often involves cyanation reactions or nucleophilic substitutions. For this compound, a plausible route could involve coupling 2-methoxyphenyl precursors with valeronitrile derivatives under palladium catalysis or via keto-nitrile cyclization. Optimization should consider solvent polarity (e.g., hexafluoroisopropanol for enhanced electrophilicity, as in ), temperature control to avoid nitrile degradation, and catalysts like DDQ (2,3-dichloro-5,6-dicyanoquinone) for oxidation steps . Purity validation (≥95% via HPLC) is critical, as impurities in methoxyphenyl precursors can skew reactivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Combine IR spectroscopy to confirm nitrile (C≡N stretch ~2200–2260 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups. H NMR should resolve the 2-methoxyphenyl aromatic protons (δ 6.8–7.4 ppm, meta/para coupling) and the oxovaleronitrile chain’s methylene/methine protons. High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns . Cross-validation with computational NMR prediction tools (e.g., DFT) enhances accuracy .

Q. What safety protocols are recommended for handling nitrile- and methoxyphenyl-containing compounds during synthesis?

- Methodological Answer : Use nitrile-resistant gloves (e.g., neoprene) and fume hoods to prevent inhalation/contact. Quench reactive intermediates (e.g., cyanide byproducts) with bleach or hydrogen peroxide. Waste should be segregated and treated by certified facilities due to environmental toxicity risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition or hydrolysis reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density profiles, identifying electrophilic sites (e.g., nitrile carbon, ketone carbonyl). Solvent effects (e.g., polar aprotic vs. protic) on reaction pathways should be modeled using implicit solvation models. Compare activation energies for competing pathways (e.g., nitrile hydrolysis to amide vs. ketone reduction) to prioritize experimental conditions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous nitrile-ketone hybrids?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition + cell viability). For example, imidazolidinone derivatives with methoxyphenyl groups ( ) show varied cytotoxicity depending on substituent positioning; similar structure-activity relationship (SAR) studies should be applied to this compound . Ensure batch-to-batch consistency via LC-MS profiling .

Q. How can researchers design mechanistic studies to probe the compound’s role in catalytic cycles or as a ligand in coordination chemistry?

- Methodological Answer : Use spectroscopic titration (UV-Vis, EPR) to monitor metal-ligand binding. For example, the nitrile group may coordinate to transition metals (e.g., Pd, Cu) in catalytic systems. Kinetic studies under inert atmospheres can isolate intermediates. Compare with analogs like 5-(2-fluorophenyl)oxazole-4-carboxylic acid ( ) to assess electronic effects on catalytic efficiency .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Expected Signals | Reference |

|---|---|---|

| IR | 2250 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O) | |

| H NMR | δ 3.8–4.1 ppm (OCH₃), δ 2.5–3.0 ppm (CH₂) | |

| HRMS | [M+H]⁺ = Calculated m/z ± 0.001 |

Table 2 : Comparative Reactivity of Nitrile-Ketone Hybrids

| Compound | Reactivity Profile | Reference |

|---|---|---|

| 5-(4-Iodophenyl)-5-oxovaleronitrile | Nitrile hydrolysis dominant in acidic pH | |

| This compound | Predicted ketone reduction via DFT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.